molecular formula C9H11NO B122424 N-Phenylpropanamide CAS No. 620-71-3

N-Phenylpropanamide

Cat. No. B122424
CAS RN: 620-71-3
M. Wt: 149.19 g/mol
InChI Key: ZTHRQJQJODGZHV-UHFFFAOYSA-N
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Description

N-Phenylpropanamide is a chemical compound that has been the subject of various research studies due to its interesting chemical and physical properties. It serves as a core structure for the synthesis of various derivatives with potential applications in different fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of N-Phenylpropanamide derivatives has been explored in several studies. For instance, a one-pot synthesis method for enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives was developed, which involved the amide formation using Vilsmeier reagent . Additionally, derivatives of N-phenylpropanamide have been synthesized by reacting with electrophiles to produce chiral hexahydro-4-pyrimidinones and oxazolidines . These methods highlight the versatility of N-Phenylpropanamide as a precursor for various chemoselective reactions.

Molecular Structure Analysis

The molecular structure of N-Phenylpropanamide and its derivatives has been extensively studied using techniques such as X-ray diffraction, IR spectroscopy, NMR spectroscopy, and computational methods. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a derivative, was determined to crystallize in the triclinic space group with a chair conformation for the cyclohexane ring . Similarly, the structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was characterized and supported by DFT calculations .

Chemical Reactions Analysis

N-Phenylpropanamide derivatives undergo various chemical reactions, leading to the formation of different products depending on the reactants and conditions. The chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with dihaloalkanes and aldehydes have been studied, resulting in the formation of hexahydro-4-pyrimidinones or oxazolidines . These reactions are influenced by the nucleophilic centers present in the molecule and can be explained by ab initio calculations.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Phenylpropanamide derivatives have been characterized through various spectroscopic and computational studies. The vibrational frequencies, NMR chemical shifts, and electronic properties such as excitation energies and oscillator strengths have been computed and compared with experimental data . The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the stability of these compounds . Additionally, the molecular electrostatic potential surfaces have been analyzed to identify interaction sites within the molecule .

Scientific Research Applications

Spectroscopic and Computational Studies

N-Phenylpropanamide has been extensively studied for its structural, vibrational, magnetic, and electronic properties. Öztürk et al. (2019) conducted experimental and theoretical analyses, including molecular geometry optimization, vibrational wavenumbers, NMR chemical shifts, frontier molecular orbitals, and UV-Vis. wavelengths. They used DFT/B3LYP method for computations, providing valuable insights into the molecular structure and interactions of N-phenylpropanamide, particularly focusing on its N-H…O intermolecular hydrogen bond interaction in crystal packing (Öztürk et al., 2019).

Herbicidal Activity

In the realm of agriculture, N-phenylpropanamide has shown potential as a bioherbicide. Priyadharsini et al. (2013) isolated N-phenylpropanamide from Streptomyces sp. KA1-3 and tested its herbicidal activity against certain weeds. Their findings suggest that it can inhibit seed germination significantly, indicating its potential use in weed management (Priyadharsini, Dhanasekaran, & Kanimozhi, 2013).

Chemoselective Reactions

N-Phenylpropanamide derivatives have been studied for their reactivity in chemoselective reactions. Hajji et al. (2002) explored the reactivity of certain N-phenylpropanamide compounds against various electrophiles, leading to the synthesis of hexahydro-4-pyrimidinones or oxazolidines. This research is significant for the development of new methods in synthetic chemistry (Hajji et al., 2002).

Antimicrobial Evaluation

The antimicrobial potential of derivatives of N-phenylpropanamide has been a subject of research. Fuloria et al. (2009) synthesized various derivatives and assessed their antibacterial and antifungal activities. This study highlights the potential of N-phenylpropanamide derivatives in developing new antimicrobial agents (Fuloria et al., 2009).

Pharmaceutical and Biological Activities

N-Phenylpropanamide and its derivatives have been investigated for various pharmaceutical and biological activities. For instance, Carvalho et al. (2015) reviewed the anticancer potential of phenylpropanoids and derivatives found in essential oils, highlighting their diverse pharmacological activities and applications in the pharmaceutical industry (Carvalho et al., 2015).

Synthesis and NF-κB Inhibitory Activities

N-Phenylpropanamide derivatives have been synthesized and evaluated for their inhibitory activities on NF-κB transcriptional activity. Choi et al. (2015) synthesized a series of N-substitutedaryl-3-phenylpropanamide derivatives and tested their activities, contributing to the understanding of the molecular mechanisms of inflammation and potential therapeutic applications (Choi, Kim, Jung, & Lee, 2015).

Applications in Food, Pharmaceutical, and Cosmetic Industries

Neelam et al. (2020) provided a comprehensive overview of the applications of phenylpropanoids and their derivatives in various industries, including food, pharmaceutical, and cosmetics. This review covers the biosynthesis, occurrence, and biological activities of these compounds, emphasizing their multifunctional roles and potential industrial applications (Neelam, Khatkar, & Sharma, 2020).

Future Directions

While specific future directions for N-Phenylpropanamide are not mentioned in the search results, the compound’s use as a reference standard in the pharmaceutical industry suggests it may continue to play a role in drug development and testing. Additionally, the study of its metabolic pathways and the synthesis of its analogs could provide valuable information for the development of new pharmaceuticals .

properties

IUPAC Name

N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO/c1-2-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHRQJQJODGZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060721
Record name N-Phenylpropanamide
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-Phenylpropanamide

CAS RN

620-71-3
Record name N-Phenylpropanamide
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Record name N-Phenylpropanamide
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Record name N-Phenylpropionamide
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Record name Propanamide, N-phenyl-
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Record name N-Phenylpropanamide
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Record name Propionanilide
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Record name N-PHENYLPROPANAMIDE
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Synthesis routes and methods

Procedure details

iPr2EtN (4.72 mL, 27.1 mmol) was added to a solution of (4-benzyl-1,4-oxazepan-2-ylmethyl)phenyl amine (80) (27.1 mmol) in CH2Cl2. The solution was cooled to 0° C. in an ice bath, then propionyl chloride (5.17 mL, 59.6 mmol) was added dropwise. The reaction was allowed to warm slowly to room temperature, with stirring, overnight. CH2Cl2 and 10% aqueous NaOH was added. The organic layer was removed and the aqueous layer extracted with CH2Cl2 (2×). The organic extracts were dried with sodium sulfate, filtered and concentrated in vacuo. The resulting oily residue was purified by silica gel chromatography (97:1:2::Hexanes:CH2Cl2:2N NH3 in EtOH) to obtain 4-benzyl-1,4-oxazepan-2-ylmethyl)-N-phenylpropionamide (81) as a pale yellow oil. 1H NMR (CDCl3, ppm) 7.36-7.19 (8H, m), 6.94 (2H, broad d, J=6.5 Hz), 3.89-3.38 (5H, m), 3.65 (1H, d, J=13.3 Hz), 3.54 (1H, d, J=13.3 Hz), 2.88-2.75 (2H, m), 2.55 (1H, ddd, J=12.5, 8.9, 4.2 Hz), 2.34 (1H, dd, J=13.5, 8.9 Hz), 1.98-1.68 (4H, m), 0.98 (3H, t, J=7.5 Hz). 13C NMR (CDCl3) 174.05, 143.19, 139.64, 129.60, 129.15, 128.46, 128.35, 127.79, 127.10, 76.80, 67.25, 62.61, 59.05, 54.43, 51.64, 30.42, 27.91, 9.70 ppm. LRMS: 352.72.
Quantity
4.72 mL
Type
reactant
Reaction Step One
Name
(4-benzyl-1,4-oxazepan-2-ylmethyl)phenyl amine
Quantity
27.1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
996
Citations
WFM Van Bever, CJE Niemegeers… - Journal of medicinal …, 1974 - ACS Publications
The synthesis of the respective diastereoisomers and enantiomers of iV-[3-methyl-l-(2-phenylethyl)-4-piperidyl]-A-phenylpropanamide and iV-[3-methyl-l-(l-methyl-2-phenylethyl)-4-…
Number of citations: 180 pubs.acs.org
OM Peeters, NM Blaton, CJ De Ranter… - Journal of Crystal and …, 1979 - Springer
The crystal structure of fentanyl has been determined as part of a structure-activity relationship study on a congeneric series of 4-anilinopiperidines. The compound crystallizes as a …
Number of citations: 29 link.springer.com
N ÖZTÜRK, H GÖKCE, G ALPASLAN… - Journal of the Institute …, 2019 - dergipark.org.tr
… … O intermolecular hydrogen bond interaction in crystal packing of Nphenylpropanamide … potential (MEP) surface of N-phenylpropanamide were studied to explicate electronic …
Number of citations: 2 dergipark.org.tr
MH Vilhelmsen, LF Østergaard, MB Nielsen… - Organic & …, 2008 - pubs.rsc.org
The reduction of 2-chloro-N-phenylpropanamide with LiAlH4 has been re-examined. In contrast to previous findings, we obtain in almost equal quantities two amines from this reaction, …
Number of citations: 11 pubs.rsc.org
ZX Wang, YC Zhu, WQ Jin, XJ Chen… - Journal of medicinal …, 1995 - ACS Publications
2V-[l-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-iV-phenylpropanamide (ohmefentanyl, 1) is an extremely potent analgesic agent with high affinity and selectivity for opioid µ …
Number of citations: 46 pubs.acs.org
P Priyadharsini, D Dhanasekaran… - … of phytopathology and …, 2013 - Taylor & Francis
… In the present study, the efficacy of the bioactive compound N-phenylpropanamide against the weeds was found to be better than that of other synthetic chemicals. Herbicidal …
Number of citations: 18 www.tandfonline.com
K Kamiński, A Rapacz, B Filipek, J Obniska - Bioorganic & Medicinal …, 2016 - Elsevier
The focused library of 21 new N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamide, and 2-(2,5-dioxopyrrolidin-1-yl)butanamide …
Number of citations: 20 www.sciencedirect.com
GA Brine, PA Stark, FI Carroll… - Journal of heterocyclic …, 1994 - Wiley Online Library
Condensation of (±)‐1‐benzyl‐3‐methyl‐4‐piperidone (1) with aniline followed by trapping of the intermediate imine with cyanide generated a mixture of isomeric nitriles 2A and 2B, the …
Number of citations: 7 onlinelibrary.wiley.com
R Turnaturi, L Pasquinucci, S Chiechio… - ACS Chemical …, 2020 - ACS Publications
(+)-(2S,6S,11S)- and (−)-(2R,6R,11R)-Benzomorphan derivatives have a different binding affinity for sigma-1 (σ1R) and opioid receptors, respectively. In this study, we describe the …
Number of citations: 10 pubs.acs.org
GA Brine, DK Sawyer, PT Huang… - Journal of …, 1992 - Wiley Online Library
… N‐phenylpropanamide (3) and (±)‐cis‐N‐[1‐(2‐hydroxy‐1‐phenylethyl)‐3‐methyl‐4‐piperidyl]‐N‐phenylpropanamide … ‐methyl‐4‐piperidyl]‐N‐phenylpropanamide (6). The proton and …
Number of citations: 5 onlinelibrary.wiley.com

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